N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18FN3O4S and its molecular weight is 439.46. The purity is usually 95%.
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Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological evaluations, and therapeutic potential based on diverse research sources.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with various acylating agents to yield the desired carboxamide structure. The process may include the use of coupling reagents and solvents such as DMF (N,N-Dimethylformamide) to facilitate the formation of the amide bond.
1. Antiproliferative Properties
Recent studies have investigated the antiproliferative activity of compounds related to this compound against various cancer cell lines. The compound exhibits notable activity against:
- Breast Cancer Cells
- Colon Cancer Cells
- Lung Cancer Cells
In vitro assays indicate that derivatives of this compound can inhibit cell proliferation and induce apoptosis in these cancer cell lines. For instance, a related compound demonstrated significant inhibition at concentrations as low as 10 µM in breast cancer cells .
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes relevant to metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Notable findings include:
- Alpha-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. The synthesized derivatives showed promising inhibition rates comparable to standard antidiabetic drugs.
- Acetylcholinesterase Inhibition : Important for cognitive function, inhibition of this enzyme suggests potential applications in treating Alzheimer's disease .
The biological activity of this compound is thought to be mediated through its interaction with various biological targets:
G Protein-Coupled Receptors (GPCRs)
Research indicates that derivatives may interact with GPCRs, which are pivotal in many signaling pathways. For example, some related compounds have shown agonistic activity at serotonin receptors, potentially linking them to antidepressant-like effects .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Antidepressant Activity : A study involving a series of 2,3-dihydrobenzo[b][1,4]dioxin derivatives demonstrated significant antidepressant-like effects in animal models when administered at specific dosages .
- Cancer Cell Line Studies : Compounds were tested across multiple cancer cell lines with varying degrees of success; some derivatives exhibited IC50 values lower than established chemotherapeutics .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c23-13-3-1-12(2-4-13)20(27)26-22-25-19-15(6-8-18(19)31-22)21(28)24-14-5-7-16-17(11-14)30-10-9-29-16/h1-5,7,11,15H,6,8-10H2,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXIDSYYSTVFKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NC3=CC4=C(C=C3)OCCO4)N=C(S2)NC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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